Sildenafil

Description

Properties

IUPAC Name |

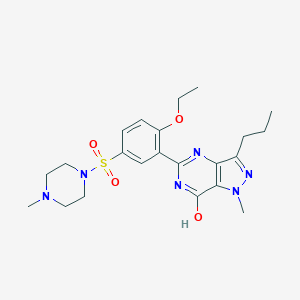

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171599-83-0 (citrate) | |

| Record name | Sildenafil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023579 | |

| Record name | Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sildenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White to off-white crystalline powder; solubility in water: 3.5 mg/mL /Sildenafil citrate/ | |

| Record name | Sildenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SILDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

139755-83-2 | |

| Record name | Sildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139755-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sildenafil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sildenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulphonyl)-phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7OB98Y7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SILDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sildenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-190 °C, 187-189 °C | |

| Record name | Sildenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SILDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sildenafil in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which sildenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, exerts its effects on endothelial cells. The document details the core signaling pathways, presents quantitative data from key experimental findings, and outlines the methodologies used to elucidate these actions.

Core Mechanism of Action: Potentiation of the Nitric Oxide/cGMP Signaling Pathway

The primary mechanism of this compound in the vascular endothelium revolves around the potentiation of the nitric oxide (NO) signaling cascade. Endothelial cells produce NO via the enzyme endothelial nitric oxide synthase (eNOS). NO, a gaseous signaling molecule, diffuses to adjacent vascular smooth muscle cells and also acts within the endothelial cell itself in an autocrine fashion.

Upon stimulation, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP is a critical second messenger that mediates numerous downstream effects, including vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation.[2]

The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP.[3] this compound is a potent and selective inhibitor of PDE type 5 (PDE5), an enzyme highly expressed in various vascular beds.[1] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the endothelial cell.[1][3] This elevation of intracellular cGMP amplifies the downstream signaling cascade, resulting in enhanced endothelial function.

Figure 1: Core signaling pathway of this compound in endothelial cells.

Downstream Effects on Endothelial Cell Function

The accumulation of cGMP and subsequent activation of its primary effector, Protein Kinase G (PKG), trigger a multitude of beneficial effects on endothelial cell physiology.[4][5]

-

eNOS Phosphorylation and Activation: PKG can phosphorylate eNOS at its activating serine 1177 residue.[6][7][8] This creates a positive feedback loop where this compound not only prevents cGMP breakdown but also promotes further NO synthesis, enhancing endothelial NO bioavailability.[9]

-

Angiogenesis and Cell Migration: this compound has been shown to promote endothelial cell migration and the formation of tube-like structures, key processes in angiogenesis.[4][10][11] This effect is mediated through the PKG pathway, which subsequently activates other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38) and the PI3K/Akt pathway.[4][12][13]

-

Endothelial Progenitor Cells (EPCs): Studies have demonstrated that this compound can increase the number and improve the functional activity (migration and adhesion) of circulating endothelial progenitor cells.[10][14][15] This contributes to vascular repair and neovascularization in ischemic conditions.

-

Anti-proliferative and Apoptotic Effects: While promoting angiogenesis in some contexts, this compound has also been shown to inhibit the proliferation of certain endothelial cell types, such as hemangioma endothelial cells, and enhance their apoptosis.[16][17] This suggests a context-dependent regulatory role in endothelial cell growth.

-

Calcium Signaling: this compound has been observed to activate large-conductance Ca2+-activated K+ (BKCa) channels in a cGMP-dependent manner, leading to an increase in intracellular calcium levels.[18]

Figure 2: Downstream cellular effects of this compound in endothelial cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound on endothelial cells.

| Table 1: Effects of this compound on eNOS and NO Production | ||

| Parameter | Effect of this compound | Reference |

| eNOS Ser¹¹⁷⁷ Phosphorylation (Basal) | ~2-fold increase (1 µM, 72h) | [6] |

| eNOS Ser¹¹⁷⁷ Phosphorylation (Basal) | ~2.2-fold increase (1 µM, 5h) | [6] |

| eNOS Ser¹¹⁷⁷ Phosphorylation (High Glucose) | +83% increase (1 µM, 72h) | [6][19] |

| pNOS3 Protein Expression (in vitro) | Significant increase after 4 weeks of treatment | [9] |

| Table 2: Effects of this compound on Endothelial Cell Proliferation and Migration | ||

| Parameter | Effect of this compound | Reference |

| HUVEC Proliferation (DNA Synthesis) | -48.4% (1 µmol/l) | [16] |

| HUVEC Proliferation (DNA Synthesis) | -89.6% (10 µmol/l) | [16] |

| Hemangioma EC Viability | Significant suppression at 5 µM (24h) | [17] |

| EPC Migration (from this compound-treated mice) | 28±2 vs. 15±1 cells/field (control) | [14] |

| EPC Number (from this compound-treated mice) | 273±18 vs. 188±18 cells/field (control) | [14] |

| Table 3: Effects of this compound on cGMP Levels | ||

| Parameter | Effect of this compound | Reference |

| cGMP Levels (in VSMCs) | ~2-fold increase | [20] |

| cGMP Levels (in aorta-banded rats) | 4.6 vs 3.1 pmol/g protein (control) | [21] |

| SNP-induced cGMP increase (hypertensive veins) | ~352% increase (with this compound) | [2] |

| SNP-induced cGMP increase (normotensive veins) | ~173% increase (with this compound) | [2] |

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of established molecular and cellular biology techniques.

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. Other models include rat pulmonary artery endothelial cells and endothelial cells derived from specific disease models (e.g., hemangiomas).[16][17][22]

-

Culture Conditions: Cells are typically cultured in specialized endothelial growth medium (e.g., EGM-2) supplemented with growth factors, fetal bovine serum (FBS), and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

This technique is used to quantify changes in the expression and phosphorylation status of key proteins in the signaling pathway (e.g., eNOS, p-eNOS, Akt, p-Akt, ERK, p-ERK).

-

Cell Lysis: Endothelial cells, after treatment with this compound or control vehicle, are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target protein (e.g., anti-p-eNOS Ser1177, anti-total eNOS).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Figure 3: General workflow for Western blot analysis.

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Sample Collection: Collect the cell culture medium from this compound-treated and control cells.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reagent: Add Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards.

-

Incubation: Incubate at room temperature for a specified time to allow for the colorimetric reaction to develop (a purple/magenta azo compound is formed).

-

Measurement: Measure the absorbance at ~540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

This assay assesses the ability of endothelial cells to migrate and close a gap created in a confluent monolayer.

-

Cell Seeding: Grow endothelial cells to full confluency in a culture plate.

-

Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Treatment: Replace the medium with fresh medium containing this compound or a vehicle control.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 8, 12, 24 hours).

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is calculated as a percentage of the initial wound area.

Conclusion

This compound's mechanism of action in endothelial cells is centered on its potent inhibition of PDE5, leading to an accumulation of intracellular cGMP. This amplifies the NO/cGMP/PKG signaling pathway, resulting in a cascade of beneficial downstream effects, including increased NO bioavailability, promotion of angiogenesis and vascular repair, and modulation of endothelial cell proliferation. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the therapeutic potential of this compound in cardiovascular diseases characterized by endothelial dysfunction.

References

- 1. elementsarms.com [elementsarms.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Impact of Phosphodiesterase Type 5 Inhibitors on Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phosphodiesterase 5 inhibitor this compound stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes ischemia-induced angiogenesis through a PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Reduces Insulin-Resistance in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erection capability is potentiated by long-term this compound treatment: role of blood flow-induced endothelial nitric-oxide synthase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Promotes eNOS Activation and Inhibits NADPH Oxidase in the Transgenic Sickle Cell Mouse Penis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound improves vascular endothelial function in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. This compound increases endothelial progenitor cell function and improves ischemia-induced neovascularization in hypercholesterolemic apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ahajournals.org [ahajournals.org]

- 15. The PDE5 inhibitor this compound increases circulating endothelial progenitor cells and CXCR4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Inhibits the Proliferation of Cultured Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound suppresses the proliferation and enhances the apoptosis of hemangioma endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of cGMP in this compound-induced activation of endothelial Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. journals.physiology.org [journals.physiology.org]

The Discovery and Medicinal Chemistry of Sildenafil: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and medicinal chemistry of sildenafil, a landmark drug in the treatment of erectile dysfunction. Initially investigated as a potential treatment for angina, its unique pharmacological profile led to its serendipitous and successful repositioning. This document details the scientific journey from its synthesis and structure-activity relationship (SAR) studies to its mechanism of action and pivotal clinical trial outcomes. Key experimental methodologies are described, and quantitative data are presented in structured tables for clarity. Signaling pathways and experimental workflows are illustrated using diagrams to provide a clear visual representation of the core concepts.

Discovery and Serendipitous Repositioning

The story of this compound is a classic example of serendipity in drug discovery. In the mid-1980s, a team of scientists at Pfizer's research facility in Sandwich, Kent, UK, embarked on a program to develop a novel treatment for cardiovascular diseases, specifically hypertension and angina pectoris.[1][2] The research team, which included scientists such as Simon Campbell, David Roberts, Peter Dunn, and Albert Wood, was focused on synthesizing compounds that could selectively inhibit phosphodiesterase type 5 (PDE5).[3][4][5] The rationale was that inhibiting PDE5 would lead to vasodilation and increased blood flow, thereby alleviating the symptoms of angina.[3]

The initial lead compound for this program was Zaprinast, an anti-allergy drug with known, albeit non-selective and weak, PDE inhibitory and vasodilatory properties.[3] Through systematic medicinal chemistry efforts, the team synthesized and tested a series of pyrazolopyrimidinone compounds.[3] This led to the synthesis of this compound (UK-92,480) in 1989.[1][4]

Early clinical trials in the early 1990s, however, revealed that this compound had little to no effect on angina.[1] An unexpected and frequently reported side effect in male volunteers was the induction of penile erections.[1][6] Recognizing the significant unmet medical need for a convenient oral treatment for erectile dysfunction, Pfizer astutely decided to pivot the development program.[1] This strategic decision to reposition this compound for erectile dysfunction proved to be immensely successful, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 1998 under the brand name Viagra.[1][7]

Medicinal Chemistry and Synthesis

The development of this compound involved extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The SAR studies for this compound focused on modifications of the pyrazolopyrimidinone core. Key findings include:

-

Pyrazolopyrimidinone Core : This heterocyclic system mimics the purine ring of cGMP, allowing for competitive binding to the active site of PDE5.

-

Substitution at the 5'-phenyl group : The ethoxy group at the 2-position of the phenyl ring was found to be optimal for potency.

-

Sulphonyl Group : The addition of a sulphonamide group at the 5-position of the phenyl ring enhanced solubility and reduced lipophilicity.[3]

-

Piperazine Ring : The N-methylpiperazine moiety plays a crucial role in binding to the active site of PDE5 and contributes to the overall solubility and pharmacokinetic profile of the molecule.

Synthesis of this compound

The synthesis of this compound has undergone several iterations to improve efficiency and yield for commercial production. The initial medicinal chemistry route was a linear nine-step synthesis.[1] A more convergent and optimized process was later developed.

A representative synthesis of this compound is outlined below:

-

Formation of the Pyrazole Ring : The synthesis begins with the condensation of a diketoester with hydrazine to form the pyrazole ring system.

-

N-Methylation and Hydrolysis : The pyrazole is then regioselectively N-methylated, followed by hydrolysis to yield the corresponding carboxylic acid.

-

Nitration : The pyrazole carboxylic acid is nitrated using a mixture of nitric acid and sulfuric acid.

-

Amide Formation and Reduction : The carboxylic acid is converted to a carboxamide, and the nitro group is subsequently reduced to an amino group.

-

Acylation : The resulting amino-pyrazole is acylated with 2-ethoxybenzoyl chloride.

-

Cyclization : The acylated intermediate undergoes cyclization to form the pyrazolopyrimidinone core of this compound.

-

Chlorosulfonylation : The pyrazolopyrimidinone is selectively chlorosulfonylated at the 5'-position of the phenyl ring.

-

Condensation : The final step involves the condensation of the chlorosulfonyl derivative with 1-methylpiperazine to yield this compound.

Mechanism of Action: The NO/cGMP Pathway and PDE5 Inhibition

This compound's therapeutic effect is a direct consequence of its potent and selective inhibition of phosphodiesterase type 5 (PDE5).

The Nitric Oxide (NO)/Cyclic Guanosine Monophosphate (cGMP) Signaling Pathway

Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[8] NO then activates the enzyme guanylate cyclase, which in turn increases the intracellular levels of cyclic guanosine monophosphate (cGMP).[8] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and the helicine arteries.[1] This vasodilation allows for increased blood flow into the penis, resulting in an erection.[1]

Role of Phosphodiesterase Type 5 (PDE5)

The erectile response is terminated by the action of phosphodiesterases, enzymes that hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant phosphodiesterase responsible for the degradation of cGMP to the inactive 5'-GMP.[1]

This compound's Inhibitory Action

This compound is a competitive inhibitor of PDE5. Its molecular structure bears a resemblance to cGMP, allowing it to bind to the active site of the enzyme.[1] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an accumulation of this second messenger in the corpus cavernosum.[1] This amplification of the NO/cGMP signaling pathway enhances and prolongs the smooth muscle relaxation and vasodilation initiated by sexual stimulation, thereby facilitating and sustaining an erection.[1] It is important to note that this compound is not an aphrodisiac and requires sexual stimulation to be effective.[1]

Caption: Mechanism of action of this compound in the NO/cGMP pathway.

Quantitative Data

The potency and selectivity of this compound are critical to its therapeutic efficacy and safety profile.

Table 1: In Vitro Potency of this compound against Phosphodiesterase Isoforms

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 |

| PDE1 | 280 | 80x |

| PDE2 | >10,000 | >2857x |

| PDE3 | >10,000 | >2857x |

| PDE4 | >10,000 | >2857x |

| PDE5 | 3.5 | 1x |

| PDE6 | 33 | 9.4x |

Data sourced from Ballard et al., 1998.[4]

The data clearly demonstrates this compound's high potency for PDE5 and its selectivity over other PDE isoforms. The approximately 9-fold lower selectivity for PDE6, which is found in the retina, is thought to be responsible for the transient visual side effects, such as a blue tinge to vision, reported by some patients.

Table 2: Efficacy of this compound in Clinical Trials for Erectile Dysfunction

| Study | N | This compound Dose | Primary Efficacy Endpoint | This compound (%) | Placebo (%) | p-value |

| Goldstein et al., 1998 | 329 | 25, 50, 100 mg (flexible) | Improved Erections | 74 | 16 | <0.0001 |

| Goldstein et al., 1998 | 329 | 25, 50, 100 mg (flexible) | Successful Intercourse Attempts | 65 | 20 | <0.001 |

| Derry et al., 1998 (Spinal Cord Injury) | 27 | 50 mg | Improved Erections | 75 | 7 | 0.0043 |

| Conti et al., 2001 (Daily Practice) | 380 | Not specified | Overall Efficacy | 77 | N/A | N/A |

Data compiled from multiple sources.[8][9][10]

Clinical trial data consistently demonstrates the high efficacy of this compound in treating erectile dysfunction of various etiologies, with a statistically significant improvement in erectile function compared to placebo.

Experimental Protocols

General Protocol for this compound Synthesis

The following provides a generalized protocol for the final steps of this compound synthesis. Note that specific reaction conditions may vary based on the scale and specific reagents used.

Caption: Generalized workflow for the final steps of this compound synthesis.

Detailed Steps:

-

Chlorosulfonylation of the Pyrazolopyrimidinone Intermediate:

-

The pyrazolopyrimidinone intermediate is carefully added to an excess of chlorosulfonic acid at a controlled temperature (typically below 25°C).

-

The reaction mixture is stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

The reaction is then quenched by slowly adding the mixture to ice-water.

-

The precipitated chlorosulfonyl derivative is collected by filtration, washed with water, and dried.

-

-

Condensation with 1-Methylpiperazine:

-

The dried chlorosulfonyl derivative is dissolved in an appropriate organic solvent (e.g., dichloromethane or acetone).

-

An excess of 1-methylpiperazine is added to the solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The reaction mixture is then washed with an aqueous basic solution (e.g., sodium bicarbonate) and water to remove unreacted reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

In Vitro PDE5 Inhibition Assay

The following is a general protocol for determining the in vitro potency of this compound against PDE5.

Caption: General workflow for an in vitro PDE5 inhibition assay.

Detailed Steps:

-

Enzyme and Substrate Preparation : Purified human recombinant PDE5 is used. The substrate is radiolabeled [3H]-cGMP.

-

Assay Procedure :

-

The assay is typically performed in a 96-well plate format.

-

Varying concentrations of this compound are pre-incubated with a fixed concentration of PDE5 in an appropriate assay buffer (e.g., Tris-HCl buffer containing MgCl2 and other cofactors) for a specified time at 37°C.

-

The enzymatic reaction is initiated by the addition of [3H]-cGMP.

-

The reaction is allowed to proceed for a fixed time (e.g., 15-30 minutes) at 37°C.

-

The reaction is terminated by adding a stop solution, which could involve heat inactivation or the addition of an acid.

-

-

Separation and Quantification :

-

The product of the reaction, [3H]-5'-GMP, is separated from the unreacted substrate, [3H]-cGMP. This can be achieved using various methods, such as anion-exchange chromatography or by using a Scintillation Proximity Assay (SPA).

-

The amount of [3H]-5'-GMP produced is quantified using a scintillation counter.

-

-

Data Analysis :

-

The percentage of PDE5 inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.

-

The IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE5 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The discovery and development of this compound represent a paradigm shift in the treatment of erectile dysfunction and a testament to the power of serendipity in scientific research. Through a combination of rational drug design, astute clinical observation, and a deep understanding of the underlying physiological pathways, a drug initially intended for cardiovascular disease was successfully repurposed to address a significant unmet medical need. The medicinal chemistry program that led to this compound optimized its potency and selectivity, resulting in a highly effective and well-tolerated oral therapy. This technical guide has provided a detailed overview of the key scientific milestones, from its synthesis and mechanism of action to the quantitative data that underpins its clinical success, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 2. This compound in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound Citrate [ch.ic.ac.uk]

- 4. Effects of this compound on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ukessays.com [ukessays.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Efficacy and safety of oral this compound (Viagra) in men with erectile dysfunction caused by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: efficacy and safety in daily clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of oral this compound in the treatment of erectile dysfunction: a double-blind, placebo-controlled study of 329 patients. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics and pharmacodynamics of sildenafil in preclinical models

- 1. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 7. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 11. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 14. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Off-Label Therapeutic Potential of Sildenafil: A Technical Guide for Researchers

An In-depth Exploration of Sildenafil's Core Mechanisms and Emerging Applications Beyond Erectile Dysfunction

This compound, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is well-established for the treatment of erectile dysfunction and pulmonary arterial hypertension. However, a growing body of preclinical and clinical research has illuminated its therapeutic potential across a spectrum of off-label indications. This technical guide provides a comprehensive overview of the core scientific principles, experimental methodologies, and quantitative outcomes associated with the burgeoning off-label applications of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pathways, summarizes key trial data, and outlines detailed experimental protocols to facilitate further investigation into this versatile therapeutic agent.

Core Mechanism of Action: The Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Signaling Pathway

This compound's primary mechanism of action revolves around the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade. Understanding this pathway is fundamental to comprehending its diverse physiological effects.

Normally, the binding of nitric oxide (NO) to soluble guanylate cyclase (sGC) stimulates the conversion of guanosine triphosphate (GTP) to cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[1][2] this compound's role is to inhibit PDE5, the enzyme responsible for the degradation of cGMP.[3] By preventing cGMP breakdown, this compound amplifies the NO/sGC/cGMP signaling pathway, leading to enhanced and prolonged smooth muscle relaxation in various tissues.[3]

Figure 1: The NO/cGMP Signaling Pathway and this compound's Mechanism of Action.

Off-Label Therapeutic Applications

Raynaud's Phenomenon

Raynaud's phenomenon is characterized by an exaggerated vasoconstrictive response in the extremities, often triggered by cold or stress. This compound's vasodilatory properties have been investigated as a potential treatment.

Quantitative Data Summary

| Study Design | Number of Patients | This compound Dosage | Treatment Duration | Key Outcomes | Reference |

| Double-blind, placebo-controlled, crossover | 16 | 50 mg twice daily | 4 weeks | - Mean frequency of attacks: 35 (this compound) vs. 52 (placebo), p=0.0064- Cumulative attack duration (min): 581 (this compound) vs. 1046 (placebo), p=0.0038- Raynaud's Condition Score: 2.2 (this compound) vs. 3.0 (placebo), p=0.0386- Capillary flow velocity (mm/s): 0.53 (this compound) vs. 0.13 (placebo), p=0.0004 | [4][5][6] |

| Series of randomized, double-blind, n-of-1 trials | 38 | 40 mg or 80 mg on-demand | Repeated 1-week periods | - Probability of this compound 40mg being more effective than placebo for attack frequency >90%- Aggregated effect size was not clinically relevant, but substantial heterogeneity in patient response was observed. | [7][8] |

Experimental Protocol: Double-Blind, Placebo-Controlled, Crossover Trial

A representative protocol for a clinical trial investigating this compound for Raynaud's phenomenon is as follows:

-

Patient Population: Patients with symptomatic secondary Raynaud's phenomenon resistant to standard vasodilatory therapy.[4][5][6]

-

Study Design: A double-blind, placebo-controlled, fixed-dose, crossover study.[4][5][6]

-

Treatment Protocol:

-

Outcome Measures:

-

Symptom Assessment: Patients maintain a daily diary to record the frequency and duration of Raynaud's attacks and rate their overall condition using a 10-point Raynaud's Condition Score.[4][5][6]

-

Capillary Perfusion: Capillary flow velocity is measured in the digital nailfold capillaries using a laser Doppler anemometer at baseline and after each treatment period.[4][5][6]

-

-

Data Analysis: Statistical analysis is performed to compare the outcomes between the this compound and placebo treatment periods.

Figure 2: Experimental Workflow for a Crossover Trial of this compound in Raynaud's Phenomenon.

Female Sexual Arousal Disorder (FSAD)

The potential of this compound to enhance genital blood flow has led to its investigation as a treatment for Female Sexual Arousal Disorder (FSAD).

Quantitative Data Summary

| Study Design | Number of Patients | This compound Formulation & Dosage | Treatment Duration | Key Outcomes | Reference |

| Phase 2b, exploratory, randomized, placebo-controlled, double-blind | 200 premenopausal women with FSAD | 3.6% topical this compound cream | 12 weeks | - No statistically significant differences in coprimary endpoints for the full intention-to-treat population.- In a subset of women with FSAD with or without concomitant decreased desire, the this compound group showed a significant increase in the SFQ28 Arousal Sensation domain score (p=0.04) and reduced sexual distress. | [9][10][11][12][13] |

Experimental Protocol: Phase 2b Trial of Topical this compound Cream

-

Patient Population: Healthy premenopausal women diagnosed with FSAD.[9][10][11][12][13]

-

Study Design: A phase 2b, exploratory, randomized, placebo-controlled, double-blind study.[9][10][11][12][13]

-

Treatment Protocol:

-

Participants undergo a no-drug run-in period followed by a single-blind placebo run-in period.

-

Eligible participants are then randomized to receive either 3.6% topical this compound cream or a placebo cream.[9][10][11][12][13]

-

The cream is applied to the clitoris and surrounding tissues prior to sexual activity for 12 weeks.

-

-

Outcome Measures:

-

Co-primary Endpoints:

-

Secondary Endpoints: Other domains of the SFQ28 and FSDS-DAO, and an arousal diary.

-

-

Data Analysis: Analysis of covariance is used to compare the changes from baseline in the primary and secondary endpoints between the this compound and placebo groups.

Cancer Therapy

Preclinical studies suggest that this compound may enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to apoptosis.

Quantitative Data Summary (In Vitro)

| Cell Lines | Combination Therapy | Key Findings | Reference |

| PC-3 and DU145 (prostate cancer) | This compound + Doxorubicin | - Enhanced doxorubicin-induced apoptosis.- Increased generation of reactive oxygen species (ROS).- Upregulation of caspase-3 and caspase-9 activities.- Reduced expression of Bcl-xL. | [7][14][15] |

| DU145 (prostate cancer) | This compound + Doxorubicin | - Reduced expression of FLIP-L and FLIP-S.- Knockdown of CD95 abolished the synergistic killing effect. | [3][16][17][18][19] |

Experimental Protocol: In Vitro Chemosensitization Assay

-

Cell Culture:

-

Human prostate cancer cell lines (e.g., DU145) are cultured in appropriate media and conditions.

-

-

Treatment:

-

Apoptosis Assessment:

-

Western Blotting: Cell lysates are analyzed by Western blotting to assess the expression levels of key apoptosis-related proteins such as FLIP-L, FLIP-S, and activated caspases.

-

Colony Formation Assay: Cells are plated at low density and treated with the drugs. After a period of incubation, colonies are stained and counted to assess long-term cell survival.[3][16][17][18][19]

-

-

Mechanism of Action Studies:

-

siRNA Knockdown: To confirm the role of specific pathways, key proteins like CD95 can be knocked down using siRNA prior to drug treatment.[3][16][17][18][19]

-

Immunoprecipitation: Co-immunoprecipitation assays can be used to assess the formation of the Death-Inducing Signaling Complex (DISC) by pulling down CD95 and probing for associated proteins like FADD and caspase-8.[3][16][17][18][19]

-

Signaling Pathway: this compound-Mediated Sensitization to CD95-Induced Apoptosis

In some cancer cells, this compound, in combination with chemotherapeutics like doxorubicin, can enhance apoptosis through the CD95 (Fas) death receptor pathway. This involves the downregulation of anti-apoptotic proteins like FLIP, leading to the formation of the DISC and subsequent activation of caspase-8 and the downstream executioner caspases.[3][16][17][18][19]

Figure 3: this compound's Role in Sensitizing Cancer Cells to CD95-Mediated Apoptosis.

Alzheimer's Disease

Preclinical evidence suggests that this compound may have neuroprotective effects relevant to Alzheimer's disease pathology.

Quantitative Data Summary (Preclinical)

| Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference |

| Tg2576 transgenic mice | 15 mg/kg/day (intraperitoneal) | 5 weeks | - Completely reversed cognitive impairment in aged mice.- Reduced tau hyperphosphorylation.- Decreased activity of GSK3β and CDK5.- Increased levels of BDNF and Arc in the hippocampus.- No significant change in brain amyloid burden. | [16][20][21][22][23] |

Experimental Protocol: Preclinical Evaluation in a Mouse Model of Alzheimer's Disease

-

Animal Model: Aged Tg2576 transgenic mice, which overexpress a mutant form of human amyloid precursor protein, are used as a model for Alzheimer's disease.[16][20][21][22][23] Age-matched non-transgenic littermates serve as controls.

-

Treatment: Mice are administered this compound or saline via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 5 weeks).[16][20][21][22][23]

-

Behavioral Testing:

-

Biochemical Analysis:

-

Following behavioral testing, brain tissue (specifically the hippocampus and cortex) is collected.

-

Western Blotting: Lysates are analyzed to quantify levels of hyperphosphorylated tau, total tau, GSK3β, CDK5, BDNF, and Arc.[16][20][21][22][23]

-

ELISA: To measure the levels of Aβ42 in brain homogenates.[16][20][21][22][23]

-

-

Data Analysis: Statistical comparisons are made between the different treatment and genotype groups.

Signaling Pathway: Neuroprotective Mechanisms of this compound in Alzheimer's Disease

This compound's potential neuroprotective effects are thought to be mediated through multiple pathways. By increasing cGMP, this compound can activate PKG, which in turn can lead to the phosphorylation and activation of CREB.[22] This transcription factor is involved in learning and memory. Additionally, this compound may activate PGC1α signaling, which can reduce Aβ generation and upregulate antioxidant enzymes.[22][24][25][26] Furthermore, this compound has been shown to reduce the activity of kinases like GSK3β and CDK5, which are responsible for the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[16][20][21][22][23]

Figure 4: Potential Neuroprotective Signaling Pathways of this compound in Alzheimer's Disease.

Endothelial Dysfunction

This compound has been shown to protect against endothelial dysfunction caused by ischemia-reperfusion (I/R) injury.

Quantitative Data Summary

| Study Design | Number of Participants | This compound Dosage | Key Findings | Reference |

| Double-blind, placebo-controlled, crossover | 10 healthy male volunteers | 50 mg oral | - this compound prevented the blunting of flow-mediated dilation (FMD) after I/R (FMD after I/R: 6.2% with this compound vs. 1.2% with placebo, p<0.01).- The protective effect was blocked by the KATP channel blocker glibenclamide. | [27][28][29] |

| Investigator-blind, randomized, placebo-controlled | 36 healthy volunteers | 50 mg once daily | - After 7 days, repeated daily this compound provided sustained protection from the adverse effects of I/R on endothelial function. | [30][31] |

Experimental Protocol: Human In Vivo Study of Endothelial Dysfunction

-

Participant Population: Healthy male volunteers.[27][28][29]

-

Study Design: A double-blind, placebo-controlled, crossover trial.[27][28][29]

-

Treatment Protocol:

-

Ischemia-Reperfusion (I/R) Procedure:

-

Two hours after drug administration, baseline flow-mediated dilation (FMD) of the radial artery is measured.

-

A pneumatic cuff on the brachial artery is inflated to 200 mmHg for 15 minutes to induce ischemia.

-

The cuff is deflated, and after 15 minutes of reperfusion, FMD is measured again.[27][28][29]

-

-

Outcome Measure:

-

The primary outcome is the change in FMD before and after I/R. FMD is a measure of endothelium-dependent vasodilation.

-

-

Data Analysis: The FMD values are compared between the this compound and placebo conditions.

Athletic Performance at High Altitude

The ability of this compound to mitigate hypoxic pulmonary vasoconstriction has led to its investigation as a potential performance-enhancing agent for athletes at high altitudes.

Quantitative Data Summary

| Study Design | Number of Participants | this compound Dosage | Altitude | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Randomized, double-blind, placebo-controlled crossover | 10 trained male cyclists | 50 mg | Simulated 12,700 feet (3,874 m) | - Collectively lowered the time to cover 6 km by 15%.- Responders improved their time trial performance by 39% (some up to 45%), while non-responders showed no significant improvement. |[8][32][33][34][35][36] | | Double-blinded | 12 endurance-trained men | 50 mg | Simulated 3,000 m | - No effect on mean power output during a 16.1 km time trial. |[36] |

Experimental Protocol: High-Altitude Cycling Performance Study

-

Participant Population: Trained cyclists.[8][32][33][34][35][36]

-

Study Design: A randomized, double-blind, placebo-controlled crossover study.

-

Treatment Protocol: Participants ingest either a placebo or a 50 mg dose of this compound before exercise.

-

Exercise Protocol:

-

Participants perform cycling exercise tests under both normoxic (sea level) and hypoxic (simulated high altitude) conditions.

-

The exercise protocol may include a steady-state period followed by a time trial (e.g., 16.1 km).[36]

-

-

Physiological Measurements:

-

Pulmonary artery pressure, cardiac output, and pulse oxygen saturation are measured during the exercise tests.

-

-

Performance Outcome: The primary performance outcome is the time to complete the time trial or the mean power output during the time trial.

-

Data Analysis: Performance and physiological data are compared across the different conditions (this compound vs. placebo, normoxia vs. hypoxia).

Future Directions and Conclusion

The off-label therapeutic potential of this compound continues to be an active area of research. While promising data has emerged for a variety of conditions, further large-scale, well-controlled clinical trials are necessary to definitively establish its efficacy and safety in these new indications. The detailed experimental protocols and quantitative data summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute the next generation of studies that will further elucidate the therapeutic utility of this compound. The continued exploration of its diverse mechanisms of action, particularly beyond the canonical NO/cGMP pathway, will be crucial in unlocking the full therapeutic potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. This compound (Viagra) sensitizes prostate cancer cells to doxorubicin-mediated apoptosis through CD95 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound in the treatment of Raynaud's phenomenon resistant to vasodilatory therapy. | Read by QxMD [read.qxmd.com]

- 6. This compound in the treatment of Raynaud's phenomenon resistant to vasodilatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound increases chemotherapeutic efficacy of doxorubicin in prostate cancer and ameliorates cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preliminary Efficacy of Topical this compound Cream for the Treatment of Female Sexual Arousal Disorder: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preliminary Efficacy of Topical this compound Cream for the Treatment of Female Sexual Arousal Disorder: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Topical this compound cream improved outcomes among female patients with sexual arousal disorder: Study [medicaldialogues.in]

- 14. This compound increases chemotherapeutic efficacy of doxorubicin in prostate cancer and ameliorates cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. This compound (Viagra) sensitizes prostate cancer cells to doxorubicin-mediated apoptosis through CD95 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound restores cognitive function without affecting β-amyloid burden in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound restores cognitive function without affecting β-amyloid burden in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound for the Treatment of Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound for the Treatment of Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound and risk of Alzheimer disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound as a Candidate Drug for Alzheimer’s Disease: Real-World Patient Data Observation and Mechanistic Observations from Patient-Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound prevents endothelial dysfunction induced by ischemia and reperfusion via opening of adenosine triphosphate-sensitive potassium channels: a human in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ahajournals.org [ahajournals.org]

- 29. ahajournals.org [ahajournals.org]

- 30. journals.physiology.org [journals.physiology.org]

- 31. Repeated daily dosing with this compound provides sustained protection from endothelial dysfunction caused by ischemia and reperfusion: a human in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. wada-ama.org [wada-ama.org]

- 33. sciencedaily.com [sciencedaily.com]

- 34. Can this compound improve physical performance at altitude? Current scientific evidence | Apunts Sports Medicine [apunts.org]

- 35. Can this compound improve exercise performance at moderate altitude? | World Anti Doping Agency [wada-ama.org]

- 36. This compound does not improve performance in 16.1 km cycle exercise time-trial in acute hypoxia | PLOS One [journals.plos.org]

An In-depth Technical Guide on Sildenafil's Effect on Cyclic GMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underlying sildenafil's therapeutic effects, focusing on its interaction with the cyclic guanosine monophosphate (cGMP) signaling cascade. It includes quantitative data on enzyme inhibition, detailed experimental protocols for studying the pathway, and visualizations of the core signaling and experimental processes.

The Nitric Oxide/Cyclic GMP (NO/cGMP) Signaling Pathway

The physiological mechanism for processes such as vasodilation involves the release of nitric oxide (NO).[1] NO is a gaseous signaling molecule synthesized from L-arginine by nitric oxide synthase (NOS) enzymes.[2] Upon diffusing into target cells, such as vascular smooth muscle cells, NO binds to and activates soluble guanylate cyclase (sGC).[2][3][4]

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[2][5] PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.[5][6]

The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive GMP.[3]

This compound's Mechanism of Action

This compound is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][5][7][8] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature.[1][5][7] The molecular structure of this compound is similar to that of cGMP, allowing it to act as a competitive binding agent for PDE5.[5]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation.[1][5][8] This enhances the normal physiological response to NO, which is released during sexual stimulation.[1] The elevated cGMP levels amplify the downstream signaling cascade, resulting in enhanced smooth muscle relaxation and vasodilation.[1][5] It is important to note that this compound does not have a direct relaxant effect on its own; its action is dependent on the activation of the NO/cGMP pathway.[1][5]

Quantitative Data: this compound's Potency and Selectivity

This compound's clinical efficacy and side-effect profile are determined by its potency against PDE5 and its selectivity over other PDE isozymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| PDE Isozyme | This compound IC50 (nM) | Selectivity vs. PDE5 (Fold) | Primary Tissue Location / Function |

| PDE5 | 3.5 - 5.22 | 1 | Corpus Cavernosum, Pulmonary Vasculature, Platelets.[1][6][7] |

| PDE1 | >280 | >80 | Brain, Myocardium, Vascular Smooth Muscle.[7] |

| PDE2 | >700 | >700 | Brain, Adrenal Gland, Heart.[7] |

| PDE3 | >700 | >4,000 | Cardiovascular Tissue (Cardiac Contractility), Platelets.[7] |

| PDE4 | >700 | >700 | Inflammatory Cells, Brain, Smooth Muscle.[7] |

| PDE6 | ~35 | ~10 | Retina (Phototransduction).[7][9] |

| PDE11 | >700 | >1000 | Skeletal Muscle, Prostate, Testis.[7][10] |

Data compiled from multiple sources.[7][9][10][11][12][13] IC50 values can vary slightly between studies based on experimental conditions.

The high selectivity for PDE5 over PDE3 is crucial, as inhibition of PDE3 can lead to adverse cardiovascular effects.[7][9] The lower selectivity against PDE6, an enzyme in the retinal phototransduction pathway, is responsible for the transient visual side effects, such as a blue tinge to vision (cyanopsia), reported by some users.[5][14]

Experimental Protocols

Measurement of cGMP Levels in Tissues via ELISA

This protocol outlines a method for quantifying cGMP concentrations in tissue samples, a direct way to assess the impact of this compound on the signaling pathway.

Methodology:

-

Tissue Preparation: Immediately after collection, tissues (e.g., corpus cavernosum) are flash-frozen in liquid nitrogen to halt enzymatic activity. Tissues are then homogenized in cold 0.1 M HCl.[15]

-

Sample Processing: The homogenate is centrifuged at >600 x g for 10 minutes. The resulting supernatant contains the cGMP and is collected for the assay.[15]

-

ELISA Protocol: The assay is performed using a commercial competitive ELISA kit (e.g., from Cayman Chemical or Enzo Life Sciences) following the manufacturer's instructions.[16][17]

-

Samples and cGMP standards are pipetted into a microplate pre-coated with a goat anti-rabbit IgG antibody.

-

A cGMP-horseradish peroxidase (HRP) conjugate is added, which competes with the cGMP in the sample for binding to a limited amount of rabbit anti-cGMP antibody.

-

After incubation, the plate is washed, and a substrate solution (like TMB) is added. The HRP enzyme catalyzes a color change.

-

The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the cGMP concentration in the sample.

-

-

Data Analysis: A standard curve is generated using the known concentrations of the cGMP standards. The cGMP concentration in the tissue samples is then interpolated from this curve and typically normalized to the initial tissue weight (e.g., pmol/mg tissue).[15]

PDE5 Activity Assay

This protocol describes a method to measure the enzymatic activity of PDE5 and assess the inhibitory effect of compounds like this compound.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE5A enzyme is diluted to a working concentration in an appropriate assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).[18]

-

The substrate, cGMP, is prepared at a concentration near its Michaelis-Menten constant (Km), typically in the low micromolar range (e.g., 10 µM).[18]

-

-

Inhibitor Preparation: this compound is serially diluted in the assay buffer containing a small, constant percentage of DMSO to create a range of concentrations for IC50 determination.

-

Reaction:

-

The PDE5 enzyme is pre-incubated with various concentrations of this compound (or vehicle control) for a set time (e.g., 15-30 minutes) at room temperature.[18]

-

The reaction is initiated by adding the cGMP substrate. The mixture is incubated for a specific duration (e.g., 15-60 minutes) at 30°C or 37°C, ensuring the reaction stays within the linear range.[18][19]

-

-

Termination and Detection:

-

The reaction is terminated, often by boiling or adding a stop solution (e.g., 0.1 M HCl or a nonspecific PDE inhibitor like IBMX).[18][20]

-

The amount of cGMP hydrolyzed to GMP is quantified. Several detection methods exist:

-

Colorimetric Method: A multi-step enzymatic reaction where the product of the PDE reaction (5'-GMP) is converted to a nucleoside and inorganic phosphate (Pi). The released phosphate is then detected using a malachite green-based reagent.[19]

-

LC-MS/MS: A highly sensitive and direct method that separates and quantifies the remaining cGMP and the product GMP.[18]

-

Radiometric Assay: Uses [³H]-cGMP as the substrate. After the reaction, the product [³H]-5'-GMP is converted to [³H]-guanosine by a snake venom nucleotidase. The charged substrate is then separated from the uncharged product using an ion-exchange resin, and the radioactivity of the product is measured by scintillation counting.[21]

-

-

-

Data Analysis: The percentage of PDE5 activity is calculated for each this compound concentration relative to the vehicle control. An IC50 value is determined by fitting the data to a dose-response curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 4. Nitric oxide-cyclic GMP pathway with some emphasis on cavernosal contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. The pharmacology of this compound, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. immune-system-research.com [immune-system-research.com]

- 13. This compound citrate|PDE5 inhibitor [dcchemicals.com]

- 14. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PDE5 Activity Assay [bio-protocol.org]

- 17. Measurement of cGMP levels and PKG activity. [bio-protocol.org]

- 18. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 19. abcam.co.jp [abcam.co.jp]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Sildenafil Beyond PDE5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic efficacy in erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Its mechanism of action in these conditions is well-established, involving the enhancement of the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[2][4] However, a growing body of evidence indicates that this compound's pharmacological profile is not strictly limited to PDE5. At therapeutic and supra-therapeutic concentrations, this compound interacts with a range of other molecular targets, a phenomenon often referred to as target promiscuity or off-target effects. Understanding these secondary interactions is of paramount importance for drug development professionals and researchers for several reasons: it can elucidate the molecular basis of observed side effects, open avenues for drug repurposing, and inform the design of more selective next-generation inhibitors. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond PDE5, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

I. Other Phosphodiesterase Isoforms

While this compound is highly selective for PDE5, it exhibits inhibitory activity against other PDE isoforms, most notably PDE6 and PDE1.[1][5][6] The degree of selectivity is a critical factor in the drug's side-effect profile.[7]

Phosphodiesterase Type 6 (PDE6)

PDE6 is a crucial enzyme in the phototransduction cascade within retinal rod and cone photoreceptors.[8] Inhibition of PDE6 by this compound is the underlying cause of the transient visual disturbances, such as a bluish tinge to vision (cyanopsia), reported by some users.[2][7][8] this compound's selectivity for PDE5 is only about 10-fold greater than for PDE6.[1][5][6]

Quantitative Data: this compound's Potency on PDE Isoforms

| Target | IC50 (nM) | Selectivity vs. PDE5 | Reference |

| PDE5 | 3.5 - 5.22 | 1 | [5][9] |

| PDE6 | ~35 - 52.2 | ~10-fold | [1][5][6] |

| PDE1 | ~280 | ~80-fold | [1][5][6] |

| PDE2, 4, 7-11 | >2450 | >700-fold | [1] |

| PDE3 | >14000 | >4000-fold | [1] |

Experimental Protocol: PDE Inhibition Assay

A common method to determine the inhibitory potency of this compound on various PDE isoforms involves a radioenzymatic assay.

-

Enzyme Source: Recombinant human PDE isoforms are expressed in and purified from a suitable host system (e.g., Sf9 insect cells).

-

Substrate: Tritiated cGMP ([³H]cGMP) or cAMP ([³H]cAMP) is used as the substrate.

-

Reaction: The purified PDE enzyme is incubated with the [³H]cGMP or [³H]cAMP substrate in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated, and the product, [³H]5'-GMP or [³H]5'-AMP, is separated from the unhydrolyzed substrate using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the product fraction is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Phototransduction Cascade

The following diagram illustrates the phototransduction cascade and the point of inhibition by this compound.

Caption: this compound inhibits PDE6, leading to increased cGMP levels and altered visual responses.

Phosphodiesterase Type 1 (PDE1)

PDE1 is a calcium/calmodulin-dependent PDE found in various tissues, including the brain, myocardium, and vascular smooth muscle. This compound is approximately 80-fold more selective for PDE5 over PDE1.[1][5][6] Inhibition of PDE1 may contribute to vasodilation.[10]

II. ATP-Binding Cassette (ABC) Transporters

Recent studies have identified this compound as an inhibitor of several ABC transporters, which are involved in multidrug resistance (MDR) in cancer cells by actively effluxing chemotherapeutic agents.[11][12][13][14] This suggests a potential role for this compound in overcoming MDR in oncology.

ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP)

This compound has been shown to inhibit the function of ABCB1 and ABCG2, leading to increased intracellular accumulation of their respective substrate drugs.[12][13][14] The effect is more pronounced on ABCB1 than on ABCG2.[14] this compound appears to directly interact with these transporters, stimulating their ATPase activity at low concentrations and inhibiting substrate transport.[12][14]

Quantitative Data: this compound's Effect on ABC Transporter Activity

| Transporter | Effect | Assay | Concentration | Reference |

| ABCB1 | Sensitizes cells to substrate drugs (e.g., paclitaxel) | Cytotoxicity Assay | Non-toxic doses | [12] |

| ABCG2 | Sensitizes cells to substrate drugs (e.g., mitoxantrone) | Cytotoxicity Assay | Non-toxic doses | [12] |

| ABCB1 | Stimulates ATPase activity | ATPase Assay | Not specified | [12][14] |

| ABCG2 | Slightly stimulates ATPase activity | ATPase Assay | Not specified | [12][14] |

| ABCC1 | No significant effect on function | Cytotoxicity Assay | Not specified | [12][13] |

Experimental Protocol: Chemosensitization Assay

-

Cell Lines: Use cancer cell lines overexpressing a specific ABC transporter (e.g., ABCB1-overexpressing NCI/ADR-RES) and their parental, drug-sensitive counterparts.

-

Treatment: Cells are treated with a cytotoxic substrate of the transporter (e.g., paclitaxel for ABCB1) in the presence or absence of various concentrations of this compound.

-

Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT assay.

-

Data Analysis: The concentration of the cytotoxic drug required to inhibit cell growth by 50% (IC50) is determined for each condition. A decrease in the IC50 in the presence of this compound indicates chemosensitization.

Logical Relationship: this compound's Role in Reversing Multidrug Resistance

Caption: this compound inhibits ABC transporters, increasing intracellular drug levels and enhancing cancer cell death.

III. Carbonic Anhydrases (CAs)

This compound has been identified as a potent activator of several isoforms of carbonic anhydrase, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[15][16] This interaction is attributed to the piperazine moiety in this compound's structure.[15][16]

Quantitative Data: this compound's Activation of Carbonic Anhydrase Isoforms

| Isoform | Activation Constant (K_A) (µM) | Reference |

| CA I, VA, VI | 1.08 - 6.54 | [15][16] |

| CA III, IV | 13.4 - 16.8 | [15][16] |

| CA II, IX, XIII, XIV | 27.5 - 34.0 | [17] |

| CA VII, XII | 72.9 - 73.0 | [17] |

Experimental Protocol: Carbonic Anhydrase Activity Assay

-

Enzyme Source: Purified human carbonic anhydrase isoforms.

-

Assay Method: A stopped-flow spectrophotometric method is commonly used to measure the CO₂ hydrase activity.

-

Procedure: The assay measures the rate of pH change in a buffered solution as CO₂ is hydrated to bicarbonate and a proton. The initial rates of reaction are determined in the presence and absence of varying concentrations of this compound.

-

Data Analysis: Activation constants (K_A) are determined by plotting the initial velocity of the enzymatic reaction against the this compound concentration.

IV. Transient Receptor Potential Canonical (TRPC) Channels

This compound has been shown to inhibit the expression and activation of TRPC channels, particularly TRPC6, which are non-selective cation channels involved in calcium signaling.[18][19][20][21] This effect is implicated in the prevention of podocyte injury and cardiomyocyte hypertrophy.[18][19][20]

The mechanism appears to be indirect, mediated by the canonical NO/cGMP/PKG pathway, which leads to the activation of peroxisome proliferator-activated receptor γ (PPAR-γ).[18][20] Activated PPAR-γ then binds to the TRPC6 promoter, inhibiting its transcriptional activity.[18][20]

Signaling Pathway: this compound-mediated TRPC6 Downregulation

Caption: this compound downregulates TRPC6 expression via the cGMP/PKG/PPAR-γ pathway.

V. Other Potential Targets

Preliminary evidence suggests that this compound may interact with other molecular targets, although further research is needed to fully characterize these interactions.

-

Mitogen-activated protein kinase (MAPK) pathway: High doses of this compound have been associated with increased platelet activation through MAPK phosphorylation, suggesting a potential prothrombotic risk in certain contexts.[22]

Conclusion